molecular formula C8H6BrF3O B6285072 1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene CAS No. 1261862-27-4

1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene

Cat. No. B6285072
CAS RN: 1261862-27-4
M. Wt: 255
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene (1-BDFMB) is an organofluorine compound that has been studied and used in a variety of scientific research applications. This compound has been found to have a variety of biochemical and physiological effects, and has been used in a variety of lab experiments.

Scientific Research Applications

1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of pharmaceuticals, such as antibiotics and antifungals. It has also been used in the synthesis of organic materials, such as polymers, dyes, and fluorescent molecules. Additionally, it has been used in the synthesis of materials for electronics applications, such as organic light-emitting diodes and thin-film transistors.

Mechanism of Action

1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene has been found to act as an electron acceptor in a variety of reactions. In the presence of a suitable electron donor, it can be used to form a variety of covalent bonds with other molecules. Additionally, it can be used to form anionic species, such as anions of aromatic compounds. This ability to form covalent and anionic species makes this compound a useful reagent in a variety of scientific research applications.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids and cholesterol. Finally, it has been found to induce apoptosis in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic and has a low environmental impact. However, there are some limitations to its use in lab experiments. It is not very soluble in water, which can limit its use in aqueous solutions. Additionally, it is relatively expensive, which can limit its use in experiments that require large amounts of the compound.

Future Directions

1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene has a variety of potential future applications. It could be used in the synthesis of a variety of pharmaceuticals and organic materials. Additionally, it could be used in the development of materials for electronics applications, such as organic light-emitting diodes and thin-film transistors. Finally, it could be used to develop new drugs and treatments for a variety of diseases, such as cancer and cardiovascular disease.

Synthesis Methods

1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene can be synthesized through a variety of methods. One such method is the reaction of bromomethylbenzene with a mixture of difluoromethylmagnesium chloride and N-fluorobenzenesulfonimide in tetrahydrofuran (THF) at room temperature. This reaction results in the formation of a difluoromethoxy group, which is then reacted with a solution of sodium fluoride in THF to form this compound. This reaction is relatively simple and can be performed in a lab setting with minimal equipment and materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene involves the reaction of 1,3-difluoro-2-nitrobenzene with formaldehyde and hydrobromic acid, followed by reduction with sodium borohydride and bromination with N-bromosuccinimide.", "Starting Materials": [ "1,3-difluoro-2-nitrobenzene", "formaldehyde", "hydrobromic acid", "sodium borohydride", "N-bromosuccinimide" ], "Reaction": [ "Step 1: React 1,3-difluoro-2-nitrobenzene with formaldehyde and hydrobromic acid to form 1-bromo-3-difluoromethoxy-2-nitrobenzene.", "Step 2: Reduce 1-bromo-3-difluoromethoxy-2-nitrobenzene with sodium borohydride to form 1-(bromomethyl)-3-(difluoromethoxy)-2-nitrobenzene.", "Step 3: Brominate 1-(bromomethyl)-3-(difluoromethoxy)-2-nitrobenzene with N-bromosuccinimide to form 1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene." ] }

CAS RN

1261862-27-4

Molecular Formula

C8H6BrF3O

Molecular Weight

255

Purity

95

Origin of Product

United States

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